(2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid
Overview
Description
(2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid is a complex organic compound that features a naphthylsulfonyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid typically involves the reaction of 2-naphthylsulfonyl chloride with an appropriate amino acid derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of particular interest for developing new treatments.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid: shares similarities with other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole.
Naphthylsulfonyl derivatives: Compounds like 2-naphthylsulfonyl chloride and 2-naphthylsulfonamide are structurally related.
Uniqueness
What sets this compound apart is its specific configuration and the presence of both naphthyl and phenyl groups. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(22)18(12-14-6-2-1-3-7-14)20-25(23,24)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18,20H,12H2,(H,21,22)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSYAACXBJFWRS-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360460 | |
Record name | (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55953-52-1 | |
Record name | (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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